molecular formula C10H7Cl2N3O3S B11781707 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide CAS No. 33098-13-4

4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide

Cat. No.: B11781707
CAS No.: 33098-13-4
M. Wt: 320.15 g/mol
InChI Key: BJITVBXEZBGKCJ-UHFFFAOYSA-N
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Description

4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide is a chemical compound that belongs to the class of pyridazines This compound is characterized by the presence of a pyridazinone ring substituted with dichloro groups and a benzenesulfonamide moiety

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33098-13-4

Molecular Formula

C10H7Cl2N3O3S

Molecular Weight

320.15 g/mol

IUPAC Name

4-(4,5-dichloro-6-oxopyridazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C10H7Cl2N3O3S/c11-8-5-14-15(10(16)9(8)12)6-1-3-7(4-2-6)19(13,17)18/h1-5H,(H2,13,17,18)

InChI Key

BJITVBXEZBGKCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Overview

A direct method for preparing the target sulfonamide involves the aminolysis of its corresponding sulfonyl chloride precursor, 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonyl chloride (CAS 4003-65-0). This approach leverages the reactivity of sulfonyl chlorides with ammonia to form sulfonamides, a well-established transformation in organic synthesis.

Reaction Mechanism

The reaction proceeds via nucleophilic substitution, where ammonia attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing the chloride ion. The process is typically conducted in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under mild conditions:

RSO2Cl+2NH3RSO2NH2+NH4Cl\text{RSO}2\text{Cl} + 2\text{NH}3 \rightarrow \text{RSO}2\text{NH}2 + \text{NH}_4\text{Cl}

Experimental Procedure

  • Materials :

    • 4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonyl chloride (1.0 equiv)

    • Ammonia (2.5 equiv, 7 M in methanol or as aqueous solution)

    • Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Steps :

    • Dissolve the sulfonyl chloride (250 mg, 0.68 mmol) in anhydrous DCM (10 mL).

    • Add ammonia solution dropwise at 0°C with stirring.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Concentrate the mixture under reduced pressure and wash the precipitate with cold water.

    • Purify the crude product via recrystallization from ethanol/water (yield: 80–85%).

Characterization Data

PropertyValue
Melting Point215–218°C (decomposes)
1H NMR^1\text{H NMR} (DMSO-d6d_6 )δ 8.21 (d, 2H, Ar–H), 7.89 (d, 2H, Ar–H), 6.92 (s, 2H, NH2_2 ), 6.55 (s, 1H, pyridazinone-H)
13C NMR^{13}\text{C NMR}δ 162.1 (C=O), 143.2 (C–Cl), 138.5 (Ar–C), 128.9 (pyridazinone-C)

Pyridazinone Ring Construction and Subsequent Chlorination

Synthesis of Pyridazinone Core

The pyridazinone scaffold is constructed via cyclocondensation of 4-hydrazineylbenzenesulfonamide with maleic anhydride, followed by chlorination.

Formation of Intermediate 3

  • Reaction Scheme :

    4-Hydrazineylbenzenesulfonamide+Maleic AnhydrideH2O, reflux4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Intermediate 3)\text{4-Hydrazineylbenzenesulfonamide} + \text{Maleic Anhydride} \xrightarrow{\text{H}_2\text{O, reflux}} \text{4-(3-Hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Intermediate 3)}
  • Procedure :

    • Reflux equimolar amounts of 4-hydrazineylbenzenesulfonamide and maleic anhydride in water for 8 hours.

    • Isolate the product by filtration (yield: 92%).

Chlorination of the Pyridazinone Ring

Chlorination at positions 4 and 5 is achieved using phosphorus oxychloride (POCl3_3) as both solvent and reagent:

  • Reaction Conditions :

    • Heat Intermediate 3 (1.0 equiv) in excess POCl3_3 (5 mL/mmol) at 80°C for 12 hours.

    • Quench with ice-water and extract with ethyl acetate.

  • Mechanistic Insight :
    POCl3_3 facilitates electrophilic aromatic substitution, introducing chlorine atoms at the electron-rich positions 4 and 5 of the pyridazinone ring. The reaction proceeds via intermediate phosphorochloridate formation, enhancing reactivity.

Final Product Isolation

  • Neutralize the extract with saturated NaHCO3_3, dry over MgSO4_4, and concentrate.

  • Purify via column chromatography (SiO2_2, hexane/ethyl acetate 3:1) to yield 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (yield: 65–70%).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

ParameterSulfonyl Chloride RoutePyridazinone Chlorination Route
Reaction Steps 13
Overall Yield 80–85%60–65%
Purity >95%90–92%
Scalability High (gram-scale)Moderate (milligram-scale)

Challenges and Optimizations

  • Sulfonyl Chloride Route : Requires commercial availability of the sulfonyl chloride. If unavailable, synthesis from benzene via sulfonation and chlorination adds complexity.

  • Chlorination Route : Regioselectivity must be controlled to avoid over-chlorination. Use of catalytic dimethylformamide (DMF) in POCl3_3 improves reaction efficiency.

Applications and Derivatives

The sulfonamide group enables further functionalization:

  • Alkylation : React with benzyl bromides to introduce hydrophobic tails (e.g., compounds 5a-c in).

  • Sulfonation : Treat with aryl sulfonyl chlorides to modulate solubility (e.g., compounds 7a-f in ).

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The dichloro groups on the pyridazinone ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazinone derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.

Scientific Research Applications

Anti-inflammatory Agents

Recent studies have identified derivatives of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide as multi-target anti-inflammatory agents. These compounds are designed to inhibit various enzymes associated with inflammatory processes, including:

  • Carbonic Anhydrase
  • Cyclooxygenase-2 (COX-2)
  • 5-Lipoxygenase (5-LOX)

A notable study demonstrated that these derivatives exhibited significant inhibitory activity against these targets, suggesting their potential as therapeutic agents for conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it can effectively inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics. The mechanism appears to involve disrupting bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Pesticide Development

This compound is being explored for its utility in the synthesis of novel pesticides and fungicides. Its structure allows for modifications that can enhance efficacy against specific pests while minimizing environmental impact.

A recent study highlighted the synthesis of related compounds that showed promising results in field trials against common agricultural pests, demonstrating a lower toxicity profile compared to traditional pesticides .

Data Tables

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAnti-inflammatory agentInhibition of COX-2 and 5-LOX enzymes
Antimicrobial agentInhibition of bacterial growth
Agricultural ChemistryPesticide/Fungicide developmentEffective against agricultural pests

Case Studies

  • Anti-inflammatory Study : A clinical trial assessed the efficacy of a derivative of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in inflammation markers compared to placebo groups .
  • Pesticide Efficacy Trial : Field trials conducted with modified derivatives demonstrated a 30% increase in pest control efficiency over existing products, with reduced adverse effects on non-target species .

Mechanism of Action

The mechanism of action of 4-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide is unique due to the combination of the dichloro-substituted pyridazinone ring and the benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.

Biological Activity

4-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C10H7Cl2N3O3S
  • Molecular Weight : 320.15 g/mol
  • CAS Number : 33098-13-4
  • IUPAC Name : this compound

The primary biological activity of this compound appears to be linked to its interaction with carbonic anhydrases (CAs), which are critical enzymes involved in various physiological processes including acid-base balance and respiration. The compound has been identified as a potential inhibitor of these enzymes, particularly in the context of treating diseases associated with dysregulated CA activity.

Target Enzymes

  • Carbonic Anhydrases (CAs) :
    • Inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and certain types of cancer.
    • The compound's sulfonamide moiety is crucial for its binding affinity to the active site of CAs.
  • Cyclooxygenase (COX) Enzymes :
    • The compound also exhibits anti-inflammatory properties by inhibiting COX enzymes, which play a key role in the inflammatory response.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is stable and efficient in biological systems. Studies have shown that the compound demonstrates a favorable absorption profile and moderate bioavailability.

Case Studies and Research Findings

  • Inhibition Studies :
    • A study evaluated the inhibitory effects of various benzenesulfonamides on human carbonic anhydrases. The results indicated that derivatives similar to this compound exhibited significant inhibitory activity against isoforms hCA I and hCA II with K_I values ranging from 33.2 nM to 68.6 nM .
  • Anti-inflammatory Activity :
    • Research has identified this compound as a multi-target anti-inflammatory agent. It was shown to inhibit COX-2 and lipoxygenase (5-LOX), contributing to its therapeutic potential in inflammatory diseases .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity studies against various cancer cell lines (e.g., MCF-7, Hep3B) demonstrated that the compound possesses significant antiproliferative activity with minimal cytotoxic effects on normal cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell TypeK_I Value (nM)Notes
InhibitionhCA I33.2Significant selectivity over hCA IX
InhibitionhCA II56.3Higher potency than standard inhibitors
Anti-inflammatoryCOX-2N/AMulti-target inhibition
CytotoxicityMCF-7N/ASignificant antiproliferative activity
CytotoxicityHep3BN/AMinimal toxicity on normal cells

Q & A

Basic Research Question

  • 1H NMR : The pyridazinone ring protons resonate at δ 3.04–3.41 ppm (t, J = 6.2–6.3 Hz), while aromatic sulfonamide protons appear as multiplets between δ 7.2–8.1 ppm.
  • HRMS (ESI/Q-TOF) : A molecular ion peak at m/z 459.0205 [M + H]+ confirms the molecular formula (C₁₈H₂₁Cl₂N₄O₄S) .
  • X-ray Crystallography : Used to resolve steric clashes in analogs, such as dihedral angles between pyridazinone and benzenesulfonamide moieties (e.g., 6.9° in phenylpyrazolone derivatives) .

What strategies are effective for modulating the biological activity of this compound through substituent variation?

Advanced Research Question

  • Chlorine Positioning : 4,5-Dichloro substitution on the pyridazinone enhances electrophilicity, improving enzyme inhibition (e.g., PRMT5 IC₅₀ < 100 nM in analogs) .
  • Sulfonamide Linker : Replacing the ethyl spacer with propyl groups increases hydrophobicity, enhancing blood-brain barrier penetration in neuroinflammation models .
  • Case Study : Fluorine substitution at the benzene ring (e.g., 4-fluorophenyl) improves metabolic stability by reducing CYP450-mediated oxidation .

How do computational methods aid in predicting the binding affinity of this compound to PRMT5 and other epigenetic targets?

Advanced Research Question

  • Molecular Docking : Pyridazinone rings form π-π interactions with Phe379 and His415 residues in PRMT5’s substrate-binding pocket. Sulfonamide oxygen atoms hydrogen-bond with Arg368 .
  • MD Simulations : Simulations (100 ns) reveal that 4,5-dichloro substituents stabilize the compound in the active site, reducing RMSD fluctuations to <1.5 Å .
  • QSAR Models : Hammett σ values for substituents correlate with inhibitory activity (R² = 0.89), guiding rational design .

What experimental approaches validate the compound’s mechanism of action in enzyme inhibition assays?

Advanced Research Question

  • Kinetic Assays : Use of [³H]-SAM (S-adenosylmethionine) in PRMT5 methyltransferase assays shows competitive inhibition (Kᵢ = 42 nM) .
  • Cellular Thermal Shift Assay (CETSA) : Confirms target engagement by stabilizing PRMT5 in HEK293T lysates upon compound treatment (ΔTm = +4.2°C) .
  • Western Blotting : Dose-dependent reduction of symmetric dimethylarginine (SDMA) levels in MDA-MB-468 cells confirms functional inhibition .

How can conflicting solubility and stability data be reconciled for in vivo applications?

Advanced Research Question

  • pH-Dependent Solubility : The compound exhibits poor solubility in neutral buffers (<10 µM) but improves at pH 4.0 (120 µM) due to sulfonamide protonation .
  • Lyophilization : Formulation with trehalose (1:5 ratio) increases stability in PBS (t₁/₂ > 72 hrs at 4°C) .
  • Contradictions : Discrepancies in logP values (calculated vs. experimental) arise from intramolecular H-bonding, validated via NOESY NMR .

What analytical techniques are critical for purity assessment and impurity profiling?

Basic Research Question

  • HPLC-PDA : Gradient elution (5–95% acetonitrile in 0.1% TFA) resolves synthetic byproducts (e.g., unreacted acyl chloride at RT 3.22 min) .
  • LCMS : Identifies hydrolyzed impurities (e.g., free sulfonamide at m/z 301.08) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 47.1%, H: 4.6%, N: 12.2% vs. theoretical) .

How does the compound’s reactivity toward nucleophiles impact its stability in biological matrices?

Advanced Research Question

  • Thiol Reactivity : The pyridazinone’s α,β-unsaturated ketone undergoes Michael addition with glutathione (k = 1.3 × 10³ M⁻¹s⁻¹), reducing plasma stability .
  • Mitigation : Co-administration with NAC (N-acetylcysteine) reduces adduct formation in rat liver microsomes by 60% .
  • pH Effects : Degradation accelerates at pH > 7.5, requiring buffered formulations (pH 6.0–6.5) for in vivo studies .

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